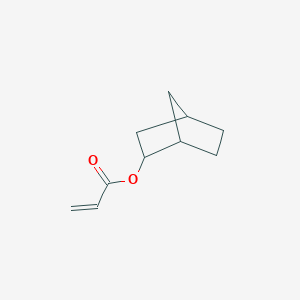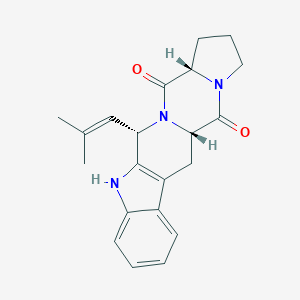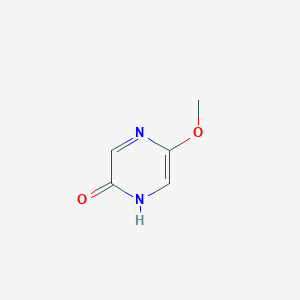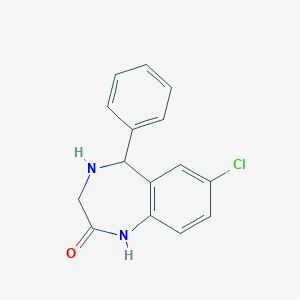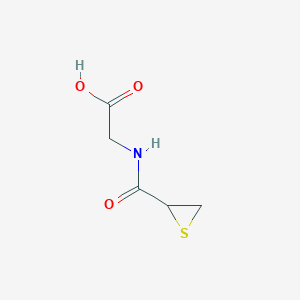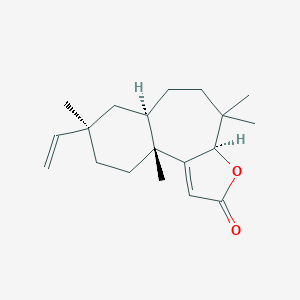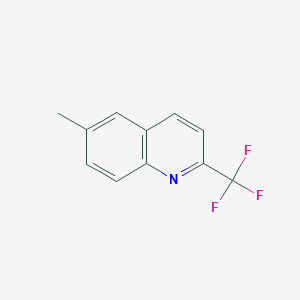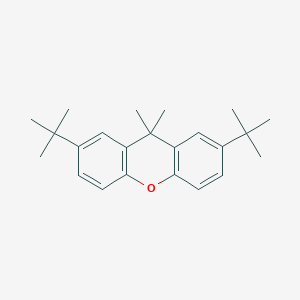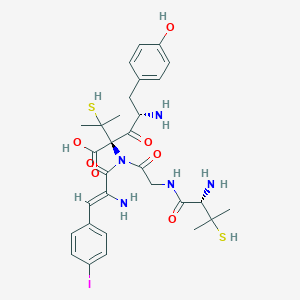
Iodo-dpdpe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodo-dpdpe, also known as iodine-125-labeled [D-Pen2, D-Pen5]-enkephalin, is a radiolabeled peptide that has been widely used in scientific research. It is a potent delta-opioid receptor agonist and has been used to study the opioid system in the central nervous system. In
Mécanisme D'action
Iodo-dpdpe acts as a potent delta-opioid receptor agonist. It binds to and activates delta-opioid receptors, which are located primarily in the brain and spinal cord. Activation of delta-opioid receptors results in a decrease in neurotransmitter release, leading to analgesia, sedation, and euphoria.
Effets Biochimiques Et Physiologiques
Iodo-dpdpe has been shown to produce a range of biochemical and physiological effects. It has been shown to produce analgesia in animal models of pain, as well as to reduce anxiety and depression-like behaviors. Iodo-dpdpe has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of iodo-dpdpe is its high potency and selectivity for the delta-opioid receptor. This makes it a valuable tool for studying the delta-opioid receptor system in vitro and in vivo. However, one limitation of iodo-dpdpe is its short half-life, which can make it difficult to study its pharmacokinetics and biodistribution.
Orientations Futures
There are several future directions for the use of iodo-dpdpe in scientific research. One direction is the development of new drugs that target the delta-opioid receptor system for the treatment of chronic pain and opioid addiction. Another direction is the use of iodo-dpdpe to study the role of delta-opioid receptors in mood regulation and psychiatric disorders. Additionally, iodo-dpdpe could be used to develop new imaging techniques for the diagnosis and treatment of cancer and other diseases.
Conclusion:
In conclusion, iodo-dpdpe is a potent delta-opioid receptor agonist that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Iodo-dpdpe is a valuable tool for studying the delta-opioid receptor system and has the potential to lead to the development of new drugs for the treatment of chronic pain, opioid addiction, and psychiatric disorders.
Méthodes De Synthèse
The synthesis of iodo-dpdpe involves the reaction of [D-Pen2, D-Pen5]-enkephalin with iodine-125. The reaction is carried out in the presence of chloramine-T and sodium metabisulfite, which act as oxidizing and reducing agents, respectively. The resulting product is then purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Iodo-dpdpe has been used extensively in scientific research to study the delta-opioid receptor system. It has been used to investigate the distribution and density of delta-opioid receptors in the central nervous system, as well as their role in pain modulation, addiction, and mood regulation. Iodo-dpdpe has also been used to study the pharmacokinetics of opioid receptor ligands and to develop new drugs for the treatment of opioid addiction and chronic pain.
Propriétés
Numéro CAS |
135108-10-0 |
|---|---|
Nom du produit |
Iodo-dpdpe |
Formule moléculaire |
C30H38IN5O7S2 |
Poids moléculaire |
771.7 g/mol |
Nom IUPAC |
(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid |
InChI |
InChI=1S/C30H38IN5O7S2/c1-28(2,44)23(34)25(40)35-15-22(38)36(26(41)21(33)14-16-5-9-18(31)10-6-16)30(27(42)43,29(3,4)45)24(39)20(32)13-17-7-11-19(37)12-8-17/h5-12,14,20,23,37,44-45H,13,15,32-34H2,1-4H3,(H,35,40)(H,42,43)/b21-14-/t20-,23-,30-/m0/s1 |
Clé InChI |
RWDPNBADSCMYQU-CMRLOBSVSA-N |
SMILES isomérique |
CC(C)([C@H](C(=O)NCC(=O)N(C(=O)/C(=C/C1=CC=C(C=C1)I)/N)[C@@](C(=O)[C@H](CC2=CC=C(C=C2)O)N)(C(=O)O)C(C)(C)S)N)S |
SMILES |
CC(C)(C(C(=O)NCC(=O)N(C(=O)C(=CC1=CC=C(C=C1)I)N)C(C(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)C(C)(C)S)N)S |
SMILES canonique |
CC(C)(C(C(=O)NCC(=O)N(C(=O)C(=CC1=CC=C(C=C1)I)N)C(C(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)C(C)(C)S)N)S |
Synonymes |
(p-I-Phe(4)) DPDPE 2,5-Pen-4-(4-I-Pen)-enkephalin enkephalin, D-Pen(2), D-Pen(5), p-I-Phe(4) enkephalin, Pen(2,5)-4'-iodo-Phe(4)- enkephalin, penicillamine(2,5)-4-iodopenicillamine(4)- iodo-DPDPE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



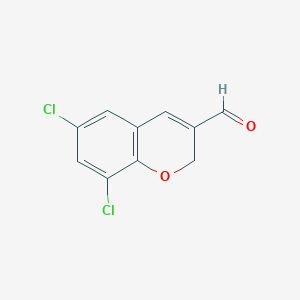
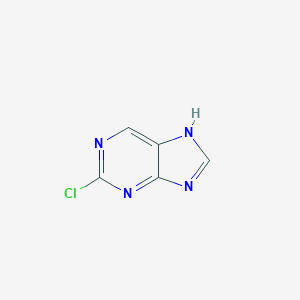
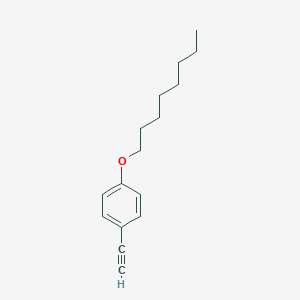
![6-[(3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B160364.png)
